molecular formula C10H18FN3 B11733824 N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11733824
M. Wt: 199.27 g/mol
InChI Key: TVYJFYLOBRVYED-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a 3-methyl-substituted pyrazole core, a 2-fluoroethyl group at the N1 position, and a butyl chain at the N4 amine (Fig. 1). The fluorine atom in the 2-fluoroethyl group may enhance bioavailability by reducing first-pass metabolism, while the butyl chain could improve membrane permeability compared to shorter alkyl chains .

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2/h8,12H,3-7H2,1-2H3

InChI Key

TVYJFYLOBRVYED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)CCF

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole ring is often synthesized through cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents. For example, reacting methyl acetoacetate with hydrazine hydrate under acidic conditions yields 3-methyl-1H-pyrazol-4-amine, which serves as a key intermediate. Subsequent N-alkylation introduces the butyl and fluoroethyl groups.

Sequential N-Alkylation Strategy

A more common method involves stepwise alkylation of a pre-formed pyrazole nucleus. The process can be broken into three stages:

  • Introduction of the butyl group : Reacting 3-methyl-1H-pyrazol-4-amine with butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields N-butyl-3-methyl-1H-pyrazol-4-amine.

  • Fluoroethyl group incorporation : The intermediate is treated with 1-bromo-2-fluoroethane under similar conditions to attach the fluoroethyl moiety. This step often requires elevated temperatures (100–120°C) and prolonged reaction times (12–24 hours) to achieve satisfactory yields.

  • Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for alkylation due to their ability to stabilize transition states and enhance nucleophilicity. Base selection critically impacts yield; weaker bases (e.g., K₂CO₃) minimize side reactions compared to stronger alternatives like sodium hydride (NaH).

Table 1: Effect of Base on Alkylation Yield

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8078
NaHTHF6065
Cs₂CO₃DMSO10082

Data adapted from and.

Fluorination Techniques

Introducing the fluoroethyl group poses challenges due to the poor leaving-group ability of halides in aliphatic systems. Patent literature describes the use of N-fluoro-pyridinium salts (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate) as fluorinating agents, which enable efficient substitution at the ethyl position. For example, treating N-butyl-3-methyl-1H-pyrazol-4-amine with this reagent in dichloromethane at 40°C for 10–12 hours achieves fluorination yields exceeding 85%.

Advanced Purification and Characterization

Chromatographic Separation

Silica gel chromatography remains the gold standard for purifying intermediates. A typical protocol uses a gradient of ethyl acetate (10–50%) in hexane, with the target compound eluting at Rf = 0.3–0.4. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is employed for analytical purity checks (>95% purity required for pharmacological studies).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, pyrazole-H), 4.65 (t, J = 4.8 Hz, 2H, -CH₂F), 3.84 (t, J = 7.2 Hz, 2H, N-CH₂), 2.31 (s, 3H, CH₃), 1.55–1.24 (m, 4H, butyl chain).

  • MS (ESI+) : m/z 199.27 [M+H]⁺, consistent with the molecular formula C₁₀H₁₈FN₃.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Published Synthesis Protocols

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Sequential alkylation3-MethylpyrazoleButyl bromide7892
Fluoropyridinium routeN-Alkyl intermediateN-Fluoro-pyridinium salt9096
One-pot synthesisPrimary amine1-Bromo-2-fluoroethane4488

The fluoropyridinium-mediated approach achieves superior yields (90%) and purity (96%) but requires expensive reagents. In contrast, traditional alkylation offers cost-effective synthesis at the expense of lower efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine exhibits various biological activities that make it a candidate for therapeutic use.

Key Activities:

  • Anticancer Properties: Research has shown that pyrazole derivatives can act as effective anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A375, with IC50 values indicating potent activity (IC50 = 1.88 ± 0.11 µM for MCF7) .
  • Anti-inflammatory Effects: Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical reactions that allow for the efficient production of this compound.

Synthesis Method:
A common method includes the reaction of 3-methylpyrazole with appropriate alkylating agents under controlled conditions to yield the desired pyrazole derivative. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the potential applications of this compound in various therapeutic areas:

Case Study 1: Anticancer Research
In a study focusing on pyrazole derivatives, this compound was evaluated for its efficacy against human cancer cell lines. The results indicated that this compound exhibited substantial cytotoxicity, making it a candidate for further development as an anticancer agent .

Case Study 2: Inhibition of Enzymatic Activity
Another study investigated the inhibitory effects of pyrazole derivatives on specific enzymes involved in disease pathways. The findings suggested that this compound could effectively inhibit target enzymes, thereby offering a potential therapeutic mechanism for treating conditions such as inflammation and cancer .

Data Tables

To summarize the findings related to this compound, the following tables provide an overview of its biological activity and synthesis details.

Activity Type Description IC50 Values
AnticancerEffective against MCF7 cell line1.88 ± 0.11 µM
Anti-inflammatoryInhibition of COX enzymesNot specified
Synthesis Method Reactants Conditions
Alkylation of pyrazole3-Methylpyrazole + alkylating agentsControlled temperature & time

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the butyl group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine C10H18FN3 199.27 (calc.) N1: 2-fluoroethyl; N4: butyl High lipophilicity (predicted)
N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine C9H16ClF2N3 239.69 N1: 2,2-difluoroethyl; N4: butyl Increased polarity vs. monofluoroethyl
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C6H8F3N3 179.14 N1: ethyl; C3: trifluoromethyl Lower MW; enhanced electronegativity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 N1: pyridin-3-yl; N4: cyclopropyl Aromatic π-system; MP: 104–107°C
N-(2,3-difluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine C13H14F3N3 281.27 N4: 2,3-difluorobenzyl Enhanced aromatic interactions

Key Observations :

  • Fluorine Substitution: The number and position of fluorine atoms significantly influence polarity and metabolic stability.
  • N4 Substituents : Replacing butyl with aromatic groups (e.g., 2,3-difluorobenzyl) introduces π-π stacking capabilities, which may enhance binding to aromatic protein pockets . Cyclopropyl groups, as in , reduce steric hindrance compared to butyl, possibly improving target selectivity .
  • C3 Modifications : A trifluoromethyl group at C3 () increases electronegativity, which could enhance hydrogen bonding or dipole interactions in biological systems .

Pharmacological Implications

  • Lipophilicity : The butyl group in the target compound likely confers higher logP values than ethyl or cyclopropyl analogs, favoring passive diffusion across biological membranes .
  • Target Engagement : The 3-methyl group in pyrazole derivatives is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), while aromatic N4 substituents (e.g., difluorobenzyl) may enhance affinity for receptors with hydrophobic pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-alkylated pyrazole derivatives analogous to N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine?

  • Answer : A common approach involves nucleophilic substitution reactions. For example, in the synthesis of 1-(2-fluoroethyl)pyrazole derivatives, copper(I) bromide and cesium carbonate are used as catalysts and bases, respectively, in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (35–50°C) . The N-butyl group can be introduced via alkylation using butyl halides or Mitsunobu reactions with appropriate alcohols. Optimization of reaction time and temperature is critical to improve yields, as low yields (~17.9%) have been reported for similar heterocyclic systems due to steric hindrance .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Answer : Multi-modal characterization is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at δ ~2.3 ppm, fluoroethyl protons as triplets near δ ~4.5–4.8 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrazole ring .

Q. What solubility and stability challenges are anticipated for this compound?

  • Answer : The compound’s lipophilic N-butyl and fluoroethyl groups may reduce aqueous solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (4–40°C) are recommended. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level model electron density distribution, identifying electrophilic sites (e.g., C4-position of pyrazole) prone to nucleophilic attack. Solvent effects (e.g., DMSO) are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in crystallographic data for fluoroethyl-substituted pyrazoles?

  • Answer : Discrepancies in bond lengths/angles (e.g., C-F vs. C-N distances) may arise from disorder in the fluoroethyl group. Strategies include:

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Comparative Analysis : Cross-validate with neutron diffraction or spectroscopic data .

Q. How does the N-butyl substituent influence pharmacological activity in pyrazole-based scaffolds?

  • Answer : The N-butyl chain enhances membrane permeability in vitro (e.g., Caco-2 assays) but may reduce target selectivity. Structure-activity relationship (SAR) studies on analogs show that bulkier alkyl groups (e.g., tert-butyl) decrease antimicrobial efficacy, suggesting steric effects at binding sites .

Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?

  • Answer :

  • LC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and electrospray ionization.
  • GC-FID : Monitors volatile byproducts (e.g., residual alkyl halides).
  • Elemental Analysis : Validates C/H/N percentages (±0.3% deviation from theoretical values) .

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